N'-[(E)-(3-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide
Description
N'-[(E)-(3-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide is a hydrazide derivative featuring a 3-bromophenyl-substituted Schiff base moiety and a 1,2,4-triazin-3,5-dione core. Its synthesis typically involves condensation reactions between hydrazides and aldehydes or ketones, followed by cyclization to form the triazinone ring . The presence of the bromine atom enhances lipophilicity and may influence binding interactions in biological systems .
Properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5O3/c13-8-3-1-2-7(4-8)6-14-17-10(19)5-9-11(20)15-12(21)18-16-9/h1-4,6H,5H2,(H,17,19)(H2,15,18,20,21)/b14-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMLRWNILUIRG-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N’-[(E)-(3-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazine/Triazole Cores
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural-Activity Relationships (SAR): The 3-bromophenyl group consistently enhances bioactivity across analogues, suggesting its role in target binding . Triazinone-based compounds may exhibit broader hydrogen-bonding networks than triazoles, influencing selectivity in enzyme inhibition .
- Gaps in Data: Limited studies explicitly address the target compound’s biological activity.
Biological Activity
N'-[(E)-(3-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a bromophenyl group attached to a hydrazide moiety and a triazinyl group. Its chemical structure can be represented as follows:
This unique configuration contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound is thought to involve the following pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
- Receptor Binding : It could bind to receptors in cellular pathways that regulate various biological functions.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties through disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Antimicrobial Properties
Research indicates that compounds similar to this compound have demonstrated notable antimicrobial activity. For instance:
- Antiviral Activity : Compounds derived from similar structures have shown promising results against viruses such as H5N1 influenza virus. For example, derivatives tested in vitro revealed significant antiviral effects with calculated EC50 values indicating effective concentrations against viral replication .
Anticancer Activity
Studies have also explored the potential anticancer properties of this class of compounds. Some derivatives have been tested against various cancer cell lines and exhibited cytotoxic effects. The presence of the triazine ring is often linked to enhanced anticancer activity due to its ability to interfere with DNA synthesis and repair mechanisms.
Case Studies
Several studies have reported on the biological activities of related compounds:
- Study on Antiviral Activity : A study evaluating various hydrazone derivatives found that certain compounds exhibited significant antiviral activity against avian influenza H5N1 virus. The results suggested that structural modifications could enhance efficacy .
- Cytotoxicity Evaluation : In another study assessing the cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives similar to this compound showed IC50 values in the micromolar range indicating potential as anticancer agents .
Data Tables
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Answer:
The synthesis typically involves a multi-step condensation reaction between 3-bromobenzaldehyde derivatives and acetohydrazide precursors. Key steps include:
- Step 1: Formation of the hydrazone linkage via reflux in ethanol or methanol with catalytic acetic acid .
- Step 2: Functionalization of the triazinone core using cyclization reactions under controlled pH (e.g., alkaline conditions) to stabilize the dioxo group .
- Purification: Recrystallization in ethanol-water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95% by HPLC) .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the hydrazone (E)-configuration (δ 8.2–8.5 ppm for imine proton) and triazinone carbonyl signals (δ 165–170 ppm) .
- IR Spectroscopy: Peaks at 1670–1700 cm⁻¹ (C=O stretching) and 3200–3300 cm⁻¹ (N-H stretching) validate functional groups .
- Mass Spectrometry (HRMS): Molecular ion [M+H]+ matches theoretical mass (e.g., C₁₇H₁₄BrN₅O₃: 424.03 g/mol) .
Advanced: How to design experiments to resolve contradictory reactivity data in triazinone derivatives?
Answer:
- Controlled Variable Screening: Use Design of Experiments (DoE) to isolate factors like solvent polarity (e.g., DMSO vs. ethanol) or temperature effects on regioselectivity .
- In Situ Monitoring: Employ flow chemistry with real-time UV-Vis or FTIR to track intermediate formation during oxidation/reduction steps .
- Cross-Validation: Compare kinetic data (e.g., Arrhenius plots) across substituent analogs (e.g., 4-bromo vs. 3-bromo phenyl groups) to identify electronic effects .
Advanced: What methodologies elucidate the mechanism of biological activity in vitro?
Answer:
- Target Identification: Use fluorescence polarization assays to study binding affinity with enzymes (e.g., topoisomerase II) or receptors (e.g., kinase domains) .
- Cellular Uptake Studies: Radiolabel the compound with ¹⁴C or ³H and quantify intracellular accumulation via scintillation counting .
- Pathway Analysis: RNA-seq or proteomics post-treatment identifies dysregulated pathways (e.g., apoptosis markers like caspase-3) .
Advanced: How can computational modeling optimize its pharmacokinetic profile?
Answer:
- DFT Calculations: Predict redox potentials for the triazinone moiety to assess metabolic stability (e.g., CYP450 interactions) .
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration using logP values and polar surface area (PSA) .
- QSAR Models: Train algorithms on analogs with known solubility data to prioritize substituents (e.g., methoxy vs. bromo groups) .
Advanced: How to address discrepancies in crystallographic vs. spectroscopic data?
Answer:
- Multi-Technique Validation: Cross-reference X-ray diffraction (bond lengths/angles) with NMR NOE effects to confirm stereochemistry .
- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility in solution vs. rigid crystal lattices .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds) influencing solid-state vs. solution behavior .
Advanced: What strategies improve selectivity in structure-activity relationship (SAR) studies?
Answer:
- Fragment-Based Design: Synthesize truncated analogs (e.g., removing the bromophenyl group) to isolate pharmacophore contributions .
- Isosteric Replacement: Substitute the triazinone core with pyridazinone or phthalazine to evaluate π-π stacking efficiency .
- 3D Pharmacophore Mapping: Overlay docked poses (e.g., AutoDock Vina) with co-crystallized ligands to identify critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
